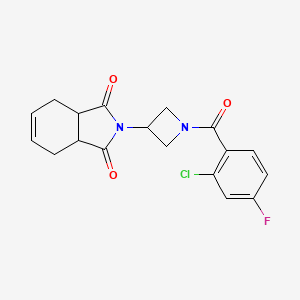

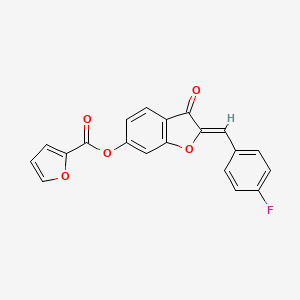

![molecular formula C22H21N5O B2606868 (E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941943-63-1](/img/structure/B2606868.png)

(E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

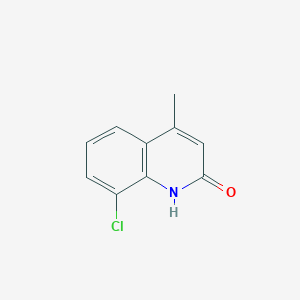

(E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O and its molecular weight is 371.444. The purity is usually 95%.

BenchChem offers high-quality (E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agent

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is part of the compound’s structure, is widely used in the design of anticancer agents . For instance, derivatives of this compound have shown promising antiproliferative activities against various human cancer cell lines .

Antimicrobial Agent

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to exhibit antimicrobial properties . This suggests that “F3283-0303” could potentially be used in the development of new antimicrobial agents.

Antiviral Agent

Research has shown that [1,2,4]triazolo[1,5-a]pyrimidines can disrupt the RNA-dependent RNA polymerase (RdRP) PA-PB1 subunits heterodimerization in influenza viruses . This suggests that “F3283-0303” could potentially be used as an antiviral agent.

Antimalarial Agent

The compound has been used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . This suggests a potential application in the treatment of malaria.

Thermal Management Fluid

“F3283-0303” is a non-conductive, thermally and chemically stable dielectric fluid ideal for use in thermal management fluid applications such as semiconductor wafer manufacturing, electronics reliability testing, data center server immersion cooling, and many other high-technology applications .

Inhibitor of ERK Signaling Pathway

The compound has shown significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suggests a potential application in the treatment of diseases related to the ERK signaling pathway.

Cardiovascular Vasodilators

1,2,4-triazolo[1,5-a]pyrimidines have been found to exhibit cardiovascular vasodilating properties . This suggests that “F3283-0303” could potentially be used in the treatment of cardiovascular diseases.

Treatment of Hyperproliferative Disorders

1,2,4-triazolo[1,5-a]pyrimidines have been used in the treatment of hyperproliferative disorders . This suggests that “F3283-0303” could potentially be used in the treatment of such disorders.

Mechanism of Action

Target of Action

1,2,4-triazolo[1,5-a]pyrimidines are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Mode of Action

The interaction of 1,2,4-triazolo[1,5-a]pyrimidines with their targets can lead to changes in the function of these targets, affecting the biological processes they are involved in .

Biochemical Pathways

The exact biochemical pathways affected by 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound and its targets. They are known to be involved in a wide range of biological activities .

Pharmacokinetics

The ADME properties of 1,2,4-triazolo[1,5-a]pyrimidines can also vary depending on the specific compound. For example, one study found that a certain triazolo[1,5-a]pyrimidine derivative had an oral bioavailability of 51% in rats .

Result of Action

The molecular and cellular effects of 1,2,4-triazolo[1,5-a]pyrimidines’ action can include changes in enzyme activity, receptor signaling, and other cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,2,4-triazolo[1,5-a]pyrimidines .

properties

IUPAC Name |

5-methyl-N-phenyl-7-[(E)-1-phenylprop-1-en-2-yl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O/c1-15(13-17-9-5-3-6-10-17)20-19(16(2)25-22-23-14-24-27(20)22)21(28)26-18-11-7-4-8-12-18/h3-14,20H,1-2H3,(H,26,28)(H,23,24,25)/b15-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGJYTVUQLRNBJ-FYWRMAATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C(=CC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(N2C(=NC=N2)N1)/C(=C/C3=CC=CC=C3)/C)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

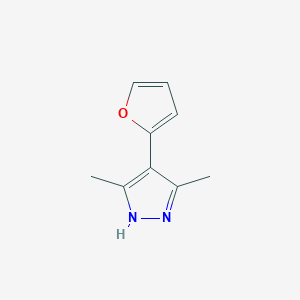

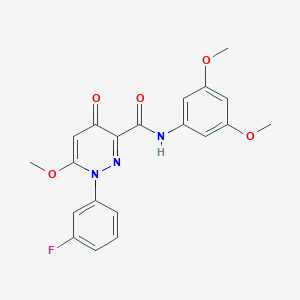

![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606786.png)

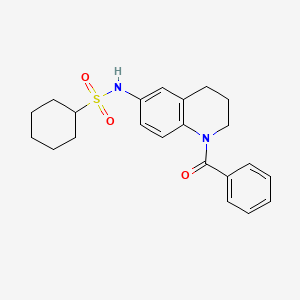

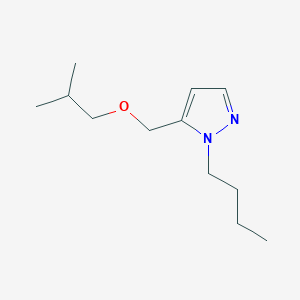

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2606789.png)

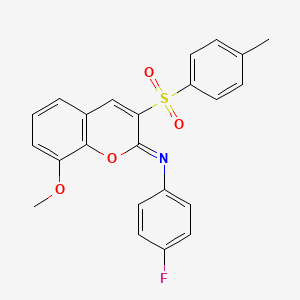

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2606792.png)

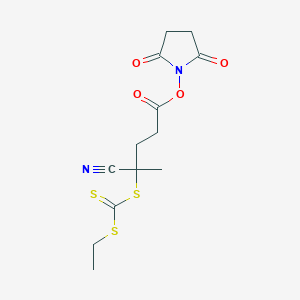

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2606794.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2606802.png)